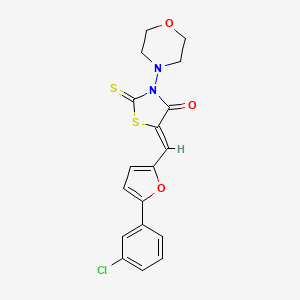

(Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Description

The compound (Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a thioxothiazolidin-4-one derivative characterized by a morpholino substituent at position 3, a (Z)-configured methylene bridge linking the core to a 3-chlorophenyl-substituted furan ring, and a thioxo group at position 2. The (Z)-stereochemistry may further influence its conformational stability and target binding .

Properties

IUPAC Name |

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S2/c19-13-3-1-2-12(10-13)15-5-4-14(24-15)11-16-17(22)21(18(25)26-16)20-6-8-23-9-7-20/h1-5,10-11H,6-9H2/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXBENCLTWYWTQ-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis, structure, and potential mechanisms of action will also be discussed.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 406.9 g/mol |

| CAS Number | 875285-84-0 |

The structure features a thiazolidinone core with a morpholine ring and a furan substituent, which contributes to its biological activity.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit moderate to strong antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with varying degrees of potency .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For example, thiazolidinone derivatives have demonstrated significant cytotoxic effects against human cancer cell lines in vitro .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for several key enzymes involved in disease processes. Notably, it has been reported to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . Additionally, its derivatives have shown strong urease inhibitory activity, which is crucial for managing urinary tract infections .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and other metabolic pathways, leading to bacterial death.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways via mitochondrial dysfunction and caspase activation.

- Binding Interactions : Molecular docking studies suggest that it interacts with specific amino acids in target proteins, influencing their activity .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

- Antimicrobial Studies : A series of thiazolidinone derivatives were tested against multiple bacterial strains, showing significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives could reduce viability in cancer cell lines by over 70% at concentrations as low as 10 µM .

- Enzyme Kinetics : Kinetic studies on AChE inhibition revealed IC50 values indicating potent inhibition comparable to established drugs used in clinical settings .

Scientific Research Applications

Overview

(Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of thiazolidin-4-one derivatives, which are known for their potential as therapeutic agents in various diseases, particularly cancer and infectious diseases. This article explores the scientific research applications of this compound, highlighting its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms:

- Cell Line Studies : In vitro studies have demonstrated that thiazolidinone derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives showed IC50 values as low as 0.24 µM against HepG2 cells, indicating potent anticancer activity .

- Mechanisms of Action : These compounds often act by inhibiting critical enzymes involved in cancer progression. For example, the inhibition of cyclin-dependent kinases (CDK) has been associated with the anti-proliferative effects observed in these compounds . Additionally, molecular docking studies suggest that these compounds bind effectively to enzyme active sites, disrupting their function and leading to apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of thiazolidinone derivatives has also been a focal point of research:

- Broad-Spectrum Activity : Thiazolidinone derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria. Some studies report that specific derivatives outperform traditional antibiotics like ampicillin and streptomycin in terms of minimal inhibitory concentration (MIC) .

- Mechanistic Insights : The antimicrobial action is thought to involve the inhibition of bacterial enzymes such as MurB, which is crucial for bacterial cell wall synthesis. This mechanism provides a promising avenue for developing new antibiotics to combat resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

Beyond anticancer and antimicrobial activities, thiazolidinone derivatives also exhibit anti-inflammatory properties:

- Inhibition of Pro-inflammatory Pathways : Some derivatives have been identified as dual inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation . This action suggests potential applications in treating inflammatory diseases such as arthritis.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolidinone derivatives, including the compound :

- Synthesis and Evaluation : A study synthesized a series of thiazolidinone derivatives and evaluated their anticancer activities against various cell lines. The results indicated that modifications on the thiazolidinone scaffold could enhance biological activity significantly .

- Molecular Docking Studies : Computational studies have facilitated the understanding of how these compounds interact at the molecular level with target proteins. For example, docking studies revealed strong binding affinities with key enzymes involved in cancer progression, supporting their potential as multi-target inhibitors .

- Clinical Relevance : The promising results from preclinical studies underscore the need for further investigation into clinical applications. The development of thiazolidinone-based drugs could lead to novel therapeutic options for patients with limited treatment choices due to drug resistance or adverse effects from existing therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-3-Morpholino-5-(Pyridin-3-ylmethylene)-2-Thioxothiazolidin-4-one (881817-71-6)

This analog replaces the furan-2-ylmethylene group with a pyridin-3-ylmethylene moiety. Key differences include:

- Heterocyclic Ring: Pyridine (nitrogen-containing) vs. furan (oxygen-containing).

- Substituent Effects : The absence of a 3-chlorophenyl group reduces lipophilicity (predicted logP lower than the target compound) and may diminish halogen-mediated interactions.

- Bioactivity Implications : Pyridine derivatives often exhibit distinct pharmacokinetic profiles due to altered polarity and binding modes.

Compounds 4 and 5 from

These thiazole-based analogs (e.g., 4-(4-chlorophenyl)-2-[...]thiazole) differ in core structure and substituents:

- Core Structure: Thiazole (non-fused) vs. thioxothiazolidin-4-one (fused, sulfur-rich). The thioxothiazolidinone core may offer greater conformational rigidity and enhanced electron-withdrawing effects.

- Halogen Substituents : Compound 4 features a 4-chlorophenyl group, while Compound 5 has a 4-fluorophenyl group. Fluorine’s electronegativity and smaller size compared to chlorine may alter crystal packing and solubility .

- Crystallography : Both compounds exhibit planar conformations except for a perpendicular fluorophenyl group, suggesting steric constraints that could influence bioavailability .

Other Thioxothiazolidinone Derivatives

Examples from include compounds with methylsulfanyl (4848-82-2) or oxadiazolyl (876577-89-8) substituents. These highlight the impact of sulfur-containing groups on redox activity and metabolic stability.

Data Table: Comparative Analysis of Key Compounds

Discussion of Research Findings

- Heterocycle Impact: Furan’s electron-rich nature may facilitate π-π stacking, while pyridine’s nitrogen enables hydrogen bonding. Thiazole cores (Compounds 4/5) offer less electron withdrawal than thioxothiazolidinones.

- Halogen Effects : Chlorine’s higher lipophilicity and polarizability compared to fluorine could enhance membrane permeability and target binding in the target compound.

- Structural Flexibility : The perpendicular fluorophenyl group in Compounds 4/5 suggests steric hindrance that may limit biological interactions, whereas the target compound’s planar furan system (except for the chloro substituent) might improve binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.